molecular formula C27H23ClN2O5 B2650803 2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 895639-03-9

2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2650803
CAS RN: 895639-03-9
M. Wt: 490.94
InChI Key: WQCFGKCCFXTHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN2O5 and its molecular weight is 490.94. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Quinolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity. A study by Ibrahim A. Al-Suwaidan et al. (2016) demonstrated that certain quinazolinone analogues exhibit significant broad-spectrum antitumor activity. These compounds were found to be more potent compared to the positive control 5-FU, showing promise in cancer treatment research (Al-Suwaidan et al., 2016).

Antimicrobial Activity

In the realm of antimicrobial research, novel quinazolinone derivatives have been synthesized and shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the development of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, underscoring the potential of these compounds as new antibacterial agents (Bhoi et al., 2015).

Interaction with Biological Targets

Quinolinone and acetamide derivatives have also been studied for their interaction with biological targets, offering insights into their potential therapeutic applications. For example, the binding characteristics of a novel ligand for peripheral benzodiazepine receptors were investigated, revealing its potent and selective nature (Chaki et al., 1999). Such studies contribute to our understanding of how these compounds interact with biological systems, paving the way for the development of new drugs.

properties

IUPAC Name

2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5/c1-16-4-6-17(7-5-16)26(32)21-14-30(23-10-8-18(28)12-20(23)27(21)33)15-25(31)29-22-13-19(34-2)9-11-24(22)35-3/h4-14H,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCFGKCCFXTHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.